2-methyl-3-(pyrrolidin-2-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-pyrrolidin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-9(4-2-6-11-8)10-5-3-7-12-10/h2,4,6,10,12H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNMNLLCHYHPBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50989614 | |
| Record name | 2-Methyl-3-(pyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69567-18-6 | |
| Record name | Pyridine, 2-methyl-3-(2-pyrrolidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069567186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-(pyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Chemical Transformations of 2 Methyl 3 Pyrrolidin 2 Yl Pyridine
Established Synthetic Routes to 2-Methyl-3-(pyrrolidin-2-yl)pyridine
The synthesis of this compound can be approached through various strategies, including multi-step sequences to build the core structure and specialized methods to control stereochemistry.
The creation of the this compound structure relies on multi-step synthetic sequences that assemble the two heterocyclic rings. Common strategies involve either forming the pyridine (B92270) ring onto a pre-existing pyrrolidine (B122466) or constructing the pyrrolidine ring from a substituted pyridine precursor.
One established method for creating substituted pyridines involves the modification of readily available pyridine derivatives. For instance, a three-step process can be used to synthesize 2-methyl-3-nitropyridines. mdpi.com This sequence begins with the nucleophilic substitution of a 2-chloro-3-nitropyridine (B167233) with a malonic ester anion, followed by hydrolysis and decarboxylation to yield the 2-methyl-3-nitropyridine (B124571) product. mdpi.com This nitro-substituted intermediate can then serve as a precursor for further modifications to introduce the pyrrolidine ring.
Another powerful strategy for forming the pyrrolidine ring is through the ring contraction of a pyridine ring. nih.govresearchgate.net A photo-promoted reaction of a pyridine with a silylborane can yield a pyrrolidine derivative with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.gov This intermediate can then be further derivatized to produce a range of functionalized pyrrolidines. nih.govresearchgate.net
Additionally, 1,3-dipolar cycloaddition reactions are a classic and versatile method for constructing five-membered rings like pyrrolidine. The reaction between an azomethine ylide (the 1,3-dipole) and an appropriate alkene (the dipolarophile) can build the pyrrolidine ring with control over substitution patterns.
A representative multi-step synthesis for a related pyridine-annulated pyrrolidine is the five-step pathway to produce novel nitroxides. semanticscholar.org This process starts from pyridine-3,4-dicarboxylic acid and proceeds through dehydration, N-benzylation, Grignard methylation, hydrogenation, and finally oxidation to yield the target molecule. semanticscholar.org
Table 1: Overview of Selected Multi-Step Synthetic Strategies
| Strategy | Key Steps | Starting Materials | Intermediate(s) | Relevance to Target Compound |
| Pyridine Ring Synthesis | 1. Nucleophilic substitution2. Hydrolysis3. Decarboxylation | 2-chloro-3-nitropyridine, Diethyl malonate | Substituted malonic ester | Forms the 2-methyl-pyridine core. mdpi.com |
| Pyridine Ring Contraction | Photo-promoted reaction with silylborane | Substituted pyridine, Silylborane | 2-azabicyclo[3.1.0]hex-3-ene derivative | Constructs the pyrrolidine ring from a pyridine. nih.gov |
| Pyridine-Annulated Nitroxide Synthesis | 1. Dehydration2. N-benzylation3. Grignard methylation4. Hydrogenation5. Oxidation | Pyridine-3,4-dicarboxylic acid | N-benzylcinchomeronic imide, Tetramethyl pyrrolidine precursor | Demonstrates a complete pathway to a pyridine-pyrrolidine fused system. semanticscholar.org |
The pyrrolidine ring in this compound contains a stereocenter at the C2 position. The synthesis of enantiomerically pure versions of this compound is crucial for applications where specific stereoisomers have distinct biological activities.
One major approach is asymmetric catalysis . The enantioselective hydrogenation of a suitable pyridine precursor, such as a 2-alkylpyridinium salt, can directly establish the chiral center. nih.gov Iridium catalysts bearing chiral phosphine (B1218219) ligands, such as MeO-BoQPhos, have proven effective in the asymmetric hydrogenation of 2-alkylpyridines to yield enantioenriched piperidines, and similar principles can be applied to create chiral pyrrolidines. nih.gov
Biocatalysis offers a highly selective and green alternative for producing chiral amines. Enzymes, particularly imine reductases (IREDs), can catalyze the enantioselective reduction of cyclic imines to the corresponding chiral pyrrolidines with high conversion and enantiomeric excess. researchgate.net Similarly, ketoreductases can be used for the asymmetric reduction of ketone precursors to furnish chiral alcohols, which are versatile building blocks for subsequent synthesis steps. researchgate.net
Another well-established strategy involves using the chiral pool . Readily available, optically pure starting materials like (S)- or (R)-proline or 4-hydroxyproline (B1632879) can be used as foundational building blocks. mdpi.com The pre-existing stereocenter in these natural amino acids is carried through a series of chemical transformations to construct the final target molecule, ensuring the desired stereochemistry. mdpi.com
Table 2: Chiral Synthesis Strategies
| Approach | Method | Key Features | Example Application |
| Asymmetric Catalysis | Enantioselective Hydrogenation | Uses a chiral catalyst (e.g., Ir-MeO-BoQPhos) to reduce a prochiral precursor. nih.gov | Reduction of 2-alkylpyridinium salts to chiral piperidines. nih.gov |
| Biocatalysis | Enzymatic Reduction | Employs enzymes like Imine Reductases (IREDs) for highly selective reduction of imines. researchgate.net | Enantioselective reduction of cyclic imines to chiral pyrrolidines. researchgate.net |
| Chiral Pool Synthesis | Use of Chiral Precursors | Incorporates a readily available chiral molecule like proline into the synthesis. mdpi.com | Synthesis of various pyrrolidine-containing drugs. mdpi.com |
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key principles include maximizing atom economy, using safer solvents, reducing the number of synthetic steps, and employing catalytic methods. youtube.comyoutube.com
Atom Economy is a measure of how many atoms from the starting materials are incorporated into the final product. youtube.com Synthetic routes like cycloadditions are inherently more atom-economical than multi-step sequences that involve protecting groups or generate significant byproducts.
The use of safer solvents and auxiliaries is another core tenet. youtube.comskpharmteco.com Traditional organic solvents can be hazardous and contribute to waste. Research focuses on replacing them with greener alternatives like water, supercritical fluids, or ionic liquids, or designing solvent-free reactions. skpharmteco.comrsc.org For example, the synthesis of some pyridine derivatives has been achieved in a solvent-free and halide-free manner, significantly improving the green profile of the process. rsc.org
Catalysis is preferred over stoichiometric reagents because catalysts are used in small amounts and can be recycled, reducing waste. Asymmetric catalysis and biocatalysis are prime examples of green approaches that not only provide enantiomerically pure products but also operate under mild conditions, often in aqueous media. researchgate.net Reducing the number of synthetic steps, for instance through one-pot or tandem reactions, also minimizes energy consumption, solvent use, and waste generation.
Chemical Reactivity and Derivatization of this compound
The chemical reactivity of this compound is characterized by the two nitrogen centers, each with distinct nucleophilic and basic properties.
The nitrogen atom in the pyridine ring is sp²-hybridized, and its lone pair of electrons is less basic and nucleophilic than the pyrrolidine nitrogen due to its involvement in the aromatic system. However, it can still undergo several important reactions.
One of the most common reactions is N-oxidation . Treatment with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the pyridine nitrogen to a pyridine N-oxide. researchgate.net This transformation alters the electronic properties of the ring, activating it for further reactions. For example, the formation of an N-oxide can increase the acidity of an adjacent methyl group, facilitating its deprotonation and subsequent condensation reactions. mdpi.com This N-oxidation is the first step in a recently developed three-step strategy to convert pyridines into benzonitriles. researchgate.netbris.ac.uk
The pyridine nitrogen can also act as a nucleophile to undergo alkylation or acylation , forming a pyridinium (B92312) salt. This reaction introduces a positive charge on the nitrogen atom, further activating the pyridine ring towards nucleophilic attack.
The nitrogen atom of the pyrrolidine ring is a secondary amine. It is sp³-hybridized and significantly more nucleophilic and basic than the pyridine nitrogen. This makes it the primary site for a wide range of derivatization reactions.
Common reactions include N-alkylation , N-acylation , and N-sulfonylation . For example, the pyrrolidine nitrogen can be readily alkylated, as seen in the synthesis of nicotine (B1678760) from its precursor, nornicotine (B190312), via methylation. nist.govechemportal.org In pharmaceutical synthesis, this nitrogen frequently participates in amidation reactions to connect the pyrrolidine scaffold to other molecular fragments, as demonstrated in the synthesis of drugs like Daclatasvir. mdpi.com
This reactivity allows the pyrrolidine nitrogen to be a key handle for modifying the molecule's properties by introducing a variety of functional groups.
Substitutions and Modifications on the Pyridine Ring of this compound
The pyridine ring of this compound and its derivatives is a key target for synthetic modifications aimed at modulating biological activity. Due to the electron-deficient nature of the pyridine ring, it is more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, while electrophilic substitution generally requires more drastic conditions and occurs at the C-3 position. nih.gov
A variety of synthetic strategies have been employed to introduce diverse substituents onto the pyridine moiety. These include:
Palladium-catalyzed cross-coupling reactions: Techniques like the Suzuki and Buchwald-Hartwig reactions are utilized to form carbon-carbon and carbon-nitrogen bonds, respectively. mdpi.com For instance, palladium-catalyzed ortho-acylation of 2-aryl pyridines has been achieved using arylmethyl amines as acyl sources, demonstrating regioselectivity. rsc.orgnih.gov
Nucleophilic aromatic substitution (SNAr): Halogenated pyridine precursors can readily react with various nucleophiles, such as amines and alkoxides, to introduce new functional groups. mdpi.comresearchgate.net
Direct C-H functionalization: This modern approach allows for the direct introduction of substituents onto the pyridine ring without the need for pre-functionalization, offering a more atom-economical route. nih.gov
The introduction of different functional groups can significantly impact the molecule's properties. For example, the addition of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups has been shown to enhance the antiproliferative activity of pyridine derivatives in some studies. nih.gov Conversely, the introduction of bulky groups or halogens can sometimes lead to a decrease in activity. nih.gov
The following table summarizes some examples of substitutions on the pyridine ring of related pyridine derivatives and their reported effects:
| Starting Material | Reagent(s) | Resulting Substitution | Reference |
| 2-chloronicotinic acid | Aromatic amine, pyridine, p-toluenesulphonic acid | 2-(arylamino)nicotinic acid derivatives | researchgate.net |
| 2,6-dichloropyridine | Piperidine (B6355638), then tert-butylcarbamate (B1260302) (Buchwald-Hartwig) | 6-(piperidin-1-yl)pyridin-2-amine derivative | mdpi.com |
| 2-aryl pyridine | Arylmethyl amine, Pd catalyst | ortho-acylated 2-aryl pyridine | rsc.orgnih.gov |
Substitutions and Modifications on the Pyrrolidine Ring of this compound
The pyrrolidine ring of this compound offers another site for chemical modification, primarily at the nitrogen atom. The secondary amine of the pyrrolidine ring is nucleophilic and can readily undergo various transformations. nih.gov
N-Acylation and N-Alkylation: The nitrogen atom can be acylated using acyl chlorides or anhydrides, or alkylated with alkyl halides. These modifications can influence the compound's basicity, lipophilicity, and interaction with biological targets. For instance, N-acylation of the pyrrolidine nitrogen in related compounds has been a common strategy in the development of new derivatives.
The table below provides examples of modifications on the pyrrolidine ring of related structures:
| Starting Material | Reagent(s) | Resulting Modification | Reference |
| Pyrrolidine | Diols, Cp*Ir complex | N-heterocyclization to form substituted pyrrolidines | organic-chemistry.org |
| N-carbamate-protected amino alcohols | Orthoesters | Cyclization to form pyrrolidines | organic-chemistry.org |
| ω-azido carboxylic acids | Tf2O | Intramolecular Schmidt reaction to form 2-substituted pyrrolidines | organic-chemistry.org |
Oxidation and Reduction Pathways of this compound
The oxidation and reduction of this compound and its analogs can lead to a variety of new compounds with potentially different biological activities.
Oxidation: The nitrogen atoms in both the pyridine and pyrrolidine rings are susceptible to oxidation.
Pyridine N-oxidation: Oxidation of the pyridine nitrogen leads to the formation of a pyridine N-oxide. This modification can alter the electronic properties of the pyridine ring and its interaction with biological targets.
Pyrrolidine N-oxidation: The pyrrolidine nitrogen can be oxidized to form an N-oxide, a tertiary amine oxide. echemi.comnih.gov For example, nicotine N(1')-oxide is a known metabolite formed from the oxidation of the pyrrolidine nitrogen of nicotine. echemi.com
Oxidation of the Pyrrolidine Ring: More extensive oxidation can lead to the formation of lactams. For instance, the oxidation of some 2-substituted pyrrolidines can yield the corresponding lactam. researchgate.net
Reduction:
Pyridine Ring Reduction: The pyridine ring can be reduced to a piperidine ring under various conditions, such as catalytic hydrogenation. This transformation significantly alters the aromaticity and planarity of this part of the molecule. nih.gov
Reduction of N-oxides: N-oxides can be reduced back to the parent amine.
Reduction of Lactams: Lactams formed from oxidation can be reduced. For example, the reduction of 1-methyl-pyrrolidin-2-one with lithium aluminum hydride has been reported to yield 1-methyl-3-(1-methylpyrrolidin-2-yl)-Δ2-pyrroline. rsc.org
The following table summarizes some oxidation and reduction reactions of related compounds:
| Starting Material | Reagent(s) | Product | Reference |
| (S)-Nicotine | MnCl₂/HCl | (1R,2S)-3-((1-methyl-1-oxido-2-pyrrolidinyl)pyridine) | |
| N-Methylanabasin | Hg(II)-EDTA | Lactam derivative | researchgate.net |
| 1-methyl-pyrrolidin-2-one | Lithium aluminium hydride | 1-methyl-3-(1-methylpyrrolidin-2-yl)-Δ2-pyrroline | rsc.org |
Analog Synthesis and Structure-Activity Relationship (SAR) Exploration for this compound Derivatives
Design Principles for this compound Analogues
The design of analogues of this compound is guided by established principles of medicinal chemistry to explore and optimize biological activity. The core structure, consisting of a substituted pyridine ring linked to a pyrrolidine ring, serves as a versatile scaffold for modification. nih.gov
Key design principles include:
Isosteric and Bioisosteric Replacements: Replacing functional groups or entire ring systems with others that have similar steric and electronic properties can help to identify key pharmacophoric features. For example, the pyridine ring could be replaced with other aromatic or heteroaromatic rings. nih.gov The replacement of a guanidine (B92328) moiety with its isosteric thiourea (B124793) has been shown to result in an inactive compound in one study, highlighting the critical role of the original group. mdpi.com
Conformational Restriction: Introducing conformational rigidity into the molecule, for instance by creating bicyclic structures, can lock the molecule into a specific conformation that may have a higher affinity for a biological target. mdpi.com
Modulation of Physicochemical Properties: Altering substituents can systematically change properties like lipophilicity (logP), electronic distribution, and hydrogen bonding capacity. These modifications are crucial for optimizing both pharmacodynamic and pharmacokinetic profiles. For example, the introduction of fluorophenyl substituents has been shown to improve in vitro potency in some pyrrolidine sulfonamides. nih.gov
Structure-Activity Relationship (SAR) Studies: A systematic approach where the biological activity of a series of related compounds is correlated with their chemical structure. This allows for the identification of key structural motifs responsible for activity. nih.govresearchgate.net Studies on pyridine derivatives have shown that the presence and position of certain substituents like -OMe, -OH, and -NH2 can enhance antiproliferative activity. nih.gov
Stereochemical Influence on Reactivity and Biological Activity of this compound Analogues
The this compound molecule contains a chiral center at the C-2 position of the pyrrolidine ring. This introduces the possibility of stereoisomers (enantiomers and diastereomers), which can have profound effects on both chemical reactivity and biological activity.
Influence on Biological Activity: Biological systems, such as enzymes and receptors, are chiral environments. Consequently, different stereoisomers of a molecule can interact with these systems in distinct ways, leading to differences in biological activity. One enantiomer may exhibit the desired therapeutic effect, while the other may be less active or even produce unwanted side effects. For example, in a series of pyrrolidine acid derivatives, the cis-configuration of substituents at positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation for dual PPARα/γ agonistic activity. nih.gov The stereochemistry of nicotine N-oxide, a related compound, is also a critical factor, with different stereoisomers being distinguished.
Influence on Reactivity: The stereochemistry of the molecule can also influence its chemical reactivity. The spatial arrangement of atoms can affect the accessibility of reactive sites and the stereochemical outcome of reactions. For instance, the reduction of a bicyclic iminophosphonate has been shown to proceed without modifying the relative configuration of the substituents on the pyrrolidine ring. nih.gov
The following table highlights the importance of stereochemistry in related compounds:
| Compound Class | Observation | Implication | Reference |
| Pyrrolidine acid derivatives | cis-configuration of substituents at C3 and C4 preferred over trans | Stereochemistry is crucial for PPARα/γ dual agonism. | nih.gov |
| Nicotine N-oxide | Stereoisomers such as (1R,2S) are specifically identified. | Different stereoisomers exist and may have different properties. | |
| Bicyclic iminophosphonates | Reduction proceeds with retention of relative configuration. | The stereochemistry of the starting material dictates the stereochemistry of the product. | nih.gov |
Iii. Pharmacological and Biological Investigations of 2 Methyl 3 Pyrrolidin 2 Yl Pyridine
In Vitro Pharmacological Profiling of 2-Methyl-3-(pyrrolidin-2-yl)pyridine
The in vitro pharmacological characterization of this compound and related compounds involves a multifaceted approach, including receptor binding studies, enzyme inhibition assays, and cellular functional assays. These studies provide crucial insights into the molecular interactions and downstream biological effects of these ligands.
Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for its molecular targets. For this compound and its analogs, these studies have predominantly centered on their interaction with various subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs).
Research has shown that modifications to the pyridine (B92270) and pyrrolidine (B122466) rings of nicotinic ligands significantly influence their binding affinity and selectivity for different nAChR subtypes. For instance, the position of the nitrogen atom in the pyridine ring and the nature of substituents can dramatically alter the compound's preference for α4β2 versus α3β4 or α7 nAChR subtypes. nih.gov A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine (B1678760), a structurally related compound, revealed that methylation at different positions leads to unique changes in receptor interactions, highlighting the sensitivity of the nAChR binding pocket to subtle structural modifications. nih.gov
A study focusing on analogs of A-84543, a 3-pyridyl ether with a pyrrolidinylmethoxy side chain, demonstrated that the lead compound exhibited a high selectivity for α4β2 nAChRs over the α3β4 subtype. nih.gov The N-methyl analogue of 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089) has also been a subject of structure-activity relationship studies to understand its cholinergic channel function. uky.edu
Interactive Table: Receptor Binding Affinities (Ki) of Selected Nicotinic Ligands
| Compound | α4β2 nAChR (Ki, nM) | α3β4 nAChR (Ki, nM) | α7 nAChR (Ki, nM) | Selectivity (α4β2 vs α3β4) |
|---|---|---|---|---|
| A-84543 | ~1 | ~1350 | - | ~1350-fold |
| H-11NMH | ~1 | ~530 | High | ~530-fold |
| Nicotine | - | - | - | ~50-fold |
| 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine | 0.028 | - | - | - |
Data sourced from multiple studies and presented for comparative purposes. nih.govnih.gov
The data clearly indicates that subtle structural changes, such as the repositioning of the pyridine nitrogen or the addition of a methyl group, can have a profound impact on the selectivity of these compounds for different nAChR subtypes. nih.gov This selectivity is a critical factor in the development of drugs with targeted therapeutic effects and reduced side effects.
While the primary focus of research on this compound derivatives has been on their nAChR activity, some studies have explored their potential to inhibit various enzymes. For instance, some pyridine derivatives have been investigated for their ability to inhibit enzymes like α-glucosidase, which is relevant in the context of diabetes management. researchgate.net Although direct enzyme inhibition data for this compound itself is limited in the provided context, the broader class of pyridine-containing compounds has shown activity against various enzymes. For example, certain pyridine-2-methylamine derivatives have been identified as inhibitors of MmpL3, a key enzyme in Mycobacterium tuberculosis. nih.gov Additionally, some pyridine-based sulfonamides have been evaluated for their antimalarial activity by targeting enzymes like falcipain-2. mdpi.com It is important to note that these are examples from the broader class of pyridine derivatives and may not be directly applicable to this compound without specific experimental validation.
Cellular assays are crucial for understanding the functional consequences of a compound's interaction with its target receptor. These assays, often conducted in transfected cell lines expressing specific nAChR subtypes, help to characterize a compound as an agonist, antagonist, or partial agonist.
For analogs of A-84543, functional studies have been conducted to assess their effects on cholinergic channel function. uky.edu These studies measure the ability of the compounds to elicit a response, such as ion flux or changes in membrane potential, upon binding to the receptor. For example, varenicline, a partial agonist at α4β2 nAChRs, is a well-known smoking cessation aid whose functional activity has been extensively characterized in cellular assays. nih.gov The functional profile of a compound, whether it fully or partially activates the receptor, is a key determinant of its therapeutic potential.
Mechanism of Action Elucidation for this compound
Understanding the precise mechanism of action of a compound is paramount for its development as a therapeutic agent. This involves identifying its molecular targets, validating these targets, and elucidating the downstream signaling pathways that are modulated by the compound.
The primary molecular targets for this compound and its analogs are the neuronal nicotinic acetylcholine receptors (nAChRs). nih.govnih.govunimi.it These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are involved in a variety of physiological processes.
The identification of nAChRs as the molecular targets for these compounds is based on several lines of evidence, including:
Structural Similarity: The core structure of this compound shares features with nicotine, the prototypical nAChR agonist. nih.govnist.gov
High-Affinity Binding: Radioligand binding studies have demonstrated that these compounds bind with high affinity to specific nAChR subtypes. nih.govnih.gov
Structure-Activity Relationships: Systematic modifications of the chemical structure have led to predictable changes in binding affinity and selectivity, further supporting a specific interaction with nAChRs. nih.govuky.edu
Molecular modeling and docking studies have been employed to visualize the binding of these ligands to the nAChR binding site, providing further validation of the target. nih.govunimi.it These computational approaches help to explain the observed structure-activity relationships at the molecular level.
Upon binding to and activating nAChRs, this compound and its analogs can modulate a variety of downstream signaling pathways. The activation of these ionotropic receptors leads to an influx of cations, primarily Na⁺ and Ca²⁺, which depolarizes the neuronal membrane. nih.gov
This depolarization can trigger a cascade of intracellular events, including:
Activation of Voltage-Gated Ion Channels: The initial depolarization can open voltage-gated calcium channels, leading to a further increase in intracellular Ca²⁺ concentration. nih.gov
Neurotransmitter Release: The rise in intracellular Ca²⁺ is a key signal for the release of various neurotransmitters, such as dopamine, acetylcholine, and glutamate, from presynaptic terminals. nih.gov
Modulation of Kinase Activity: Changes in intracellular ion concentrations and receptor activation can influence the activity of various protein kinases, which in turn can phosphorylate a wide range of cellular proteins, including transcription factors.
While the general signaling pathways downstream of nAChR activation are well-established, the specific signaling signature of this compound would depend on its specific functional activity (agonist, partial agonist, or antagonist) at different nAChR subtypes.
Based on a comprehensive review of available scientific literature, there is currently insufficient published data to generate a detailed article on the pharmacological and biological investigations of the specific chemical compound This compound that adheres to the requested outline.
Searches confirm the existence of this compound, identified by CAS number 64114-19-8. However, detailed research findings regarding its specific interactions with biomolecules, its therapeutic potential across the specified neurological, antimicrobial, anticancer, and anti-inflammatory areas, and other therapeutic applications are not available in the public domain.
While extensive research exists for the closely related isomer, 3-(1-methylpyrrolidin-2-yl)pyridine , commonly known as Nicotine, the user's strict instruction to focus solely on this compound prevents the substitution of data from this or other related pyridine derivatives. Using data from different chemical entities would be scientifically inaccurate and violate the core requirements of the request.
Therefore, the following sections of the requested article cannot be completed due to the absence of specific research on This compound :
Therapeutic Potential and Applications of this compound
Other Potential Therapeutic Areas
Until dedicated pharmacological and biological studies on this compound are published, it is not possible to provide the professional and authoritative content required.
Preclinical Studies of this compound
In Vivo Efficacy Studies of this compound
No published in vivo efficacy studies for this compound were found.
Pharmacokinetic (PK) Studies of this compound
No published pharmacokinetic studies for this compound were found.
Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis of this compound
No published ADME analyses for this compound were found.
Toxicological Assessment of this compound
No published toxicological assessments for this compound were found.
Iv. Advanced Research Methodologies for 2 Methyl 3 Pyrrolidin 2 Yl Pyridine
Computational Chemistry and Molecular Modeling of 2-Methyl-3-(pyrrolidin-2-yl)pyridine
Computational chemistry and molecular modeling serve as powerful tools in the study of this compound, offering insights that complement experimental analysis. nih.gov These in silico methods are instrumental in predicting the behavior of the molecule, understanding its interactions with biological targets, and guiding the design of new, more effective analogues.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor, forming a stable complex. nih.gov For this compound, docking studies can identify key interactions, such as hydrogen bonds, salt bridges, and hydrophobic interactions, with the amino acid residues in the binding site of a target protein. researchgate.net For instance, in related compounds containing a pyrrolidine (B122466) ring, the pyrrolidine nitrogen is often observed forming a crucial salt bridge interaction with acidic residues like aspartic acid in a receptor's binding pocket. researchgate.net The pyridine (B92270) ring and the methyl group can also engage in various hydrophobic and aromatic interactions.
Molecular dynamics (MD) simulations provide a more dynamic picture of the receptor-ligand complex, simulating the movements of atoms and molecules over time. nih.gov Following docking, MD simulations can be used to assess the stability of the predicted binding pose of this compound within the receptor. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of the binding free energy. nih.gov The combination of docking and MD simulations is a powerful approach to understand the intricacies of molecular recognition and the mechanism of action at the atomic level. nih.gov
Table 1: Potential Intermolecular Interactions of this compound in a Receptor Binding Site
| Molecular Moiety | Potential Interaction Type | Potential Interacting Residue |
| Pyrrolidine Nitrogen | Salt Bridge, Hydrogen Bond | Aspartic Acid, Glutamic Acid |
| Pyridine Nitrogen | Hydrogen Bond | Serine, Threonine, Tyrosine |
| Pyridine Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |
| Methyl Group | Hydrophobic/Van der Waals | Leucine, Isoleucine, Valine |
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For derivatives of this compound, a QSAR model can be developed to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. chemrevlett.com
The process involves calculating a set of molecular descriptors for each derivative, which quantify various physicochemical properties such as lipophilicity, electronic properties, and steric effects. nih.gov These descriptors are then correlated with the experimentally determined biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). nih.govnih.gov A statistically robust QSAR model can provide valuable insights into which structural features are essential for activity. For example, a QSAR study on related pyridine derivatives might indicate that increasing hydrophobicity in a specific region of the molecule enhances its inhibitory activity. mdpi.com Such models are instrumental in guiding the rational design of new derivatives with improved potency. nih.govchemrevlett.com
De novo design is a computational strategy for creating novel molecules with desired properties from scratch. Based on the structural information of this compound and its receptor binding site, algorithms can generate new chemical entities that are predicted to have high affinity and selectivity. This approach can be used to explore new chemical space and design analogues with improved pharmacokinetic properties.
One strategy involves using the existing scaffold of this compound as a starting point and computationally adding or modifying functional groups to optimize interactions with the target receptor. nih.gov For instance, molecular modeling studies on related ligands have shown that increasing lipophilicity can be a key factor in improving properties like blood-brain barrier penetration. nih.gov Therefore, de novo design algorithms might suggest the addition of lipophilic substituents to the pyridine or pyrrolidine rings to create novel analogues with potentially enhanced therapeutic profiles.
Analytical and Spectroscopic Characterization Techniques for this compound
The definitive identification and structural elucidation of this compound rely on a combination of advanced analytical and spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and purity of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. ipb.pt Both ¹H and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework of this compound.
In the ¹H NMR spectrum, distinct signals would be expected for the protons on the pyridine ring, the pyrrolidine ring, and the methyl group. researchgate.netnih.gov The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their relative positions. rsc.orgchemicalbook.com The protons of the pyrrolidine ring would be found in the upfield region, and the methyl protons would appear as a characteristic singlet. ipb.pt
The ¹³C NMR spectrum would show distinct resonances for each unique carbon atom in the molecule. The carbons of the pyridine ring would appear in the aromatic region (δ 120-160 ppm), while the carbons of the pyrrolidine ring and the methyl group would be in the aliphatic region. rsc.orgorientjchem.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine Ring | 7.0 - 8.5 (m) | 120 - 160 |
| Pyrrolidine Ring | 1.5 - 3.5 (m) | 25 - 60 |
| Methyl Group | ~2.5 (s) | ~20 |
Note: These are approximate values based on similar structures; actual values may vary depending on the solvent and other experimental conditions.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns. acs.org For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight. smolecule.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (C₁₀H₁₄N₂ = 162.23 g/mol ). nist.govnih.gov The fragmentation pattern would likely show characteristic losses corresponding to different parts of the molecule. Common fragmentation pathways for related nicotinoid compounds involve cleavage of the bond between the pyridine and pyrrolidine rings, as well as fragmentation within the pyrrolidine ring. nih.govnist.gov
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity |
| 162 | [M]⁺ (Molecular Ion) |
| 147 | [M - CH₃]⁺ |
| 93 | [Methylpyridine]⁺ |
| 70 | [Pyrrolidine iminium ion]⁺ |
X-ray Crystallography and Structural Elucidation of this compound
X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational details, which are crucial for a complete structural elucidation of molecules like this compound. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The arrangement and intensity of the diffracted beams are directly related to the electron density distribution within the crystal, allowing for the construction of a detailed molecular model.
While specific crystallographic data for this compound is not extensively detailed in publicly available literature, the methodology has been successfully applied to a variety of related pyridine derivatives. nih.gov For instance, studies on substituted 2-N-phenylamino-methyl-nitro-pyridines have demonstrated how the position of substituents on the pyridine ring influences the crystal packing and molecular conformation. nih.gov In one isomer, the nitro group was found to be slightly twisted relative to the pyridine ring, a detail revealed with high precision by X-ray diffraction. nih.gov Similarly, the crystal structure of coordination complexes involving nicotine (B1678760), a structurally similar alkaloid, has been resolved, showing how the pyridine nitrogen coordinates to metal centers. researchgate.net
For this compound, a crystallographic study would be expected to provide key structural parameters. These would include the dihedral angle between the pyridine and pyrrolidine rings, the precise bond lengths within both heterocyclic systems, and the stereochemistry at the chiral center in the pyrrolidine ring. Such data is invaluable for understanding structure-activity relationships and for computational modeling studies.
Table 1: Representative Crystallographic Data for a Related Heterocyclic Compound This table presents example data from a published crystal structure of a substituted pyridine derivative to illustrate the typical parameters obtained from an X-ray crystallography experiment.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.901 |
| b (Å) | 13.380 |
| c (Å) | 11.537 |
| β (°) ** | 95.76 |
| Volume (ų) ** | 906.3 |
| Z (molecules/unit cell) | 4 |
Data adapted from the crystallographic study of 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol. researchgate.net
Chromatographic Methods for Purity and Isomeric Analysis of this compound
Chromatographic techniques are indispensable for the analysis of this compound, enabling the assessment of its purity, the quantification in various matrices, and the separation of its stereoisomers. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) modality, is a cornerstone method for purity determination.
In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The purity of the sample is determined by monitoring the elution profile with a UV detector, where a single sharp peak at a characteristic retention time indicates a high degree of purity. Method development often involves optimizing the mobile phase composition (e.g., mixtures of acetonitrile or methanol and water with additives like formic acid) to achieve good peak shape and resolution from any impurities. fda.govnih.gov For enhanced sensitivity and structural confirmation, HPLC can be coupled with mass spectrometry (LC-MS), which provides mass-to-charge ratio information, aiding in the identification of the main compound and any co-eluting impurities. fda.govnih.gov
Given that this compound possesses a chiral center at the 2-position of the pyrrolidine ring, it exists as a pair of enantiomers, (R) and (S). The separation and quantification of these enantiomers are critical, as they often exhibit different pharmacological properties. Chiral chromatography is the method of choice for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and enabling their separation. For the related compound nornicotine (B190312), enantiomeric excess was successfully determined using a Chiralpak AD-H column, which is a polysaccharide-based CSP. chemicalbook.com A similar approach would be applicable to resolve the enantiomers of this compound.
Table 2: Chromatographic Methods for the Analysis of Pyridine Alkaloids and Related Compounds
| Method | Principle | Application |
| RP-HPLC | Partitioning between a polar mobile phase and a nonpolar stationary phase. | Purity assessment, quantification. |
| LC-MS/MS | Separation by HPLC followed by mass analysis of precursor and product ions. | High-sensitivity quantification, impurity identification. fda.gov |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of (R) and (S) isomers. chemicalbook.com |
Natural Occurrence and Biosynthesis (if applicable) of this compound
There is limited direct evidence in scientific literature documenting the natural occurrence or biosynthesis of this compound. However, its core structure is closely related to a major class of naturally occurring pyridine alkaloids, most notably nicotine and nornicotine, which are abundant in plants of the nightshade family (Solanaceae), such as Nicotiana tabacum (tobacco). nih.govnih.gov
Nicotine (3-(1-methyl-pyrrolidin-2-yl)pyridine) and its primary metabolite, nornicotine (3-(pyrrolidin-2-yl)pyridine), are well-characterized plant toxins. nih.govnih.gov The biosynthesis of these alkaloids has been extensively studied. The pathway involves the convergence of two separate branches that synthesize the pyridine and pyrrolidine rings. The pyridine ring is derived from nicotinic acid, which itself originates from the aspartate pathway. The pyrrolidine ring is formed from the amino acid ornithine or its decarboxylation product, putrescine. The key coupling step joins the pyridine precursor with an N-methyl-Δ¹-pyrrolinium cation to form nicotine. slideshare.net Nornicotine is subsequently formed via the demethylation of nicotine.
Given this established pathway for related compounds, it could be hypothesized that if this compound were to occur naturally, its biosynthesis would likely follow a similar route. This would potentially involve a methylated nicotinic acid derivative as the precursor for the pyridine ring, which would then couple with the same pyrrolidine ring precursor. However, without direct experimental evidence, this remains speculative. The presence of the methyl group on the pyridine ring at position 2 distinguishes it from the more common tobacco alkaloids.
Table 3: Occurrence of Structurally Related Pyridine Alkaloids
| Compound | Structure | Natural Source(s) |
| Nicotine | 3-(1-Methyl-pyrrolidin-2-yl)pyridine | Nicotiana species (tobacco), other Solanaceae plants. nih.govnist.gov |
| Nornicotine | 3-(Pyrrolidin-2-yl)pyridine | Nicotiana species, Senegalia berlandieri. nih.gov |
| Anabasine | 3-(Piperidin-2-yl)pyridine | Nicotiana glauca, Anabasis aphylla. |
Vi. Conclusion and Outlook for 2 Methyl 3 Pyrrolidin 2 Yl Pyridine Research
Summary of Key Findings on 2-Methyl-3-(pyrrolidin-2-yl)pyridine
Research into the chemical space of nicotinic acetylcholine (B1216132) receptor (nAChR) modulators has identified the pyrrolidinyl-pyridine scaffold as a crucial pharmacophore. While direct research on this compound is limited, a significant body of work on its structural isomers and analogs provides a strong foundation for understanding its potential. The key findings from related compounds suggest that the this compound structure likely possesses notable biological activity.
The core structure, a pyridine (B92270) ring linked to a pyrrolidine (B122466) ring, is fundamental to the activity of potent nAChR ligands like Nicotine (B1678760). nih.gov The addition of a methyl group to the pyridine ring, as seen in the title compound, is a common strategy in medicinal chemistry to modulate pharmacological properties. For instance, in related pyridyl ether derivatives, a methyl group on the pyridine ring can enhance subtype selectivity, particularly for α4β2 nAChRs over α7 nAChRs, by introducing steric hindrance that alters the binding pose. smolecule.com This modification can also improve metabolic stability and blood-brain barrier permeability. smolecule.com
Analogs such as ABT-089, which is 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, have demonstrated cognition-enhancing and anxiolytic properties in preclinical models, highlighting the therapeutic potential of this structural class. uky.edu The stereochemistry of the pyrrolidine ring is a critical determinant of pharmacological activity, with (S)-enantiomers often showing significantly higher binding affinity and functional activity than their (R)-counterparts. smolecule.com Synthetic routes for similar structures, such as 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine, have been developed, often starting from derivatives of nicotinic acid. patsnap.comgoogle.com These methods could potentially be adapted for the synthesis of this compound.
Table 1: Physicochemical Properties of this compound and a Key Analog
| Property | This compound | 3-(1-Methylpyrrolidin-2-yl)pyridine (Nicotine) |
|---|---|---|
| Molecular Formula | C₁₀H₁₄N₂ myskinrecipes.com | C₁₀H₁₄N₂ nih.gov |
| Molecular Weight | 162.24 g/mol myskinrecipes.com | 162.23 g/mol nih.gov |
| CAS Number | 64114-19-8 myskinrecipes.com | 54-11-5 molport.com |
| Structure | A pyridine ring substituted with a methyl group at position 2 and a pyrrolidine ring at position 3. | A pyridine ring substituted with an N-methylpyrrolidine ring at position 3. nih.gov |
This table presents available data for the title compound and compares it with its well-studied analog, nicotine, to provide context.
Implications for Drug Discovery and Development
The structural features of this compound position it as a compound of interest for drug discovery, primarily targeting neuronal nAChRs. These receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for therapeutic intervention. acs.org
The potential for this compound to act as a selective nAChR modulator has significant implications. The development of ligands with high affinity for specific nAChR subtypes (e.g., α4β2, α7) is a major goal in neuroscience research. Such selectivity could lead to treatments for central nervous system (CNS) disorders with improved efficacy and reduced side effects compared to non-selective agents. uky.edu Based on analogs, this compound could be a valuable scaffold for developing drugs for:
Cognitive Enhancement: Given the positive effects of the related compound ABT-089 in models of cognition, this scaffold holds promise for developing treatments for cognitive deficits in conditions like Alzheimer's disease and schizophrenia. uky.edu
Anxiety and Depression: The anxiolytic effects observed with related nAChR ligands suggest potential applications in treating anxiety disorders. uky.edu
Neuroprotection: Modulation of nAChRs has been linked to neuroprotective effects, which could be relevant for treating neurodegenerative diseases. wikipedia.org
The pyridine-pyrrolidine framework serves as a lead structure for generating diverse chemical libraries. smolecule.com By exploring modifications on both the pyridine and pyrrolidine rings of this compound, medicinal chemists could fine-tune its pharmacological profile, including its affinity, efficacy (as an agonist, antagonist, or allosteric modulator), and pharmacokinetic properties, to develop novel drug candidates.
Future Research Avenues for this compound
To fully elucidate the potential of this compound, several avenues of research are warranted. The current understanding is largely inferential, based on related structures, underscoring the need for direct investigation.
Table 2: Proposed Future Research Directions
| Research Area | Key Objectives | Rationale |
|---|---|---|
| Chemical Synthesis | Develop efficient, scalable, and stereoselective synthetic routes for the (S)- and (R)-enantiomers. | Stereochemistry is critical for nAChR activity. smolecule.com Efficient synthesis is necessary for further biological evaluation. |
| Pharmacological Characterization | Conduct comprehensive in vitro binding and functional assays across a panel of human nAChR subtypes (α4β2, α7, α3β4, etc.). | To determine the compound's affinity, selectivity, and efficacy profile (agonist, antagonist, partial agonist). smolecule.comuky.edu |
| Structure-Activity Relationship (SAR) Studies | Synthesize and evaluate analogs with modifications to the methyl group position and the pyrrolidine ring. | To understand how specific structural features influence interaction with nAChR subtypes and to optimize activity. uky.edu |
| In Vivo Evaluation | Assess the compound's efficacy in established animal models of cognitive dysfunction, anxiety, and other relevant CNS disorders. | To validate the therapeutic potential suggested by in vitro data and studies on analogous compounds. uky.eduwikipedia.org |
| Pharmacokinetic Profiling | Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. | To assess its drug-likeness, including blood-brain barrier penetration and metabolic stability, which are crucial for a CNS drug candidate. smolecule.com |
Future work should begin with the establishment of a robust synthetic pathway to obtain enantiomerically pure samples of this compound. This will enable a precise evaluation of its biological activity. Subsequent pharmacological profiling will reveal its specific molecular targets and mechanism of action, guiding further development. Comparative studies with its isomers, such as 2-methyl-5-(pyrrolidin-2-yl)pyridine, would also provide valuable insights into the SAR of this important class of compounds. Ultimately, this systematic approach will determine whether this compound itself or its derivatives can be advanced as viable candidates for treating complex neurological and psychiatric disorders.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine |
| 2-methyl-5-(pyrrolidin-2-yl)pyridine |
| 3-(1-Methylpyrrolidin-2-yl)pyridine |
| ABT-089 (2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-3-(pyrrolidin-2-yl)pyridine, and what experimental conditions are critical for achieving high yields?
- Methodology : A multi-step synthesis is typically employed, starting with functionalized pyridine precursors. For example, alkylation or coupling reactions (e.g., Suzuki-Miyaura) can introduce the pyrrolidine moiety. Key steps include:
- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyl or amine groups during synthesis, as seen in similar pyridine-pyrrolidine derivatives .
- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) may facilitate cross-coupling reactions, while PtO₂ or Pd/C can enable hydrogenation steps to reduce unsaturated bonds in intermediates .
- Solvent selection : Dichloromethane (DCM) or acetonitrile (MeCN) are common solvents for such reactions .
- Critical parameters : Optimize reaction temperature (often 80–100°C for coupling) and stoichiometry (e.g., 1.2–1.5 equivalents of pyrrolidine derivatives). Monitor purity via HPLC or TLC.
Q. How can researchers characterize the structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring saturation (e.g., δ 2.3–2.8 ppm for methyl-pyrrolidine protons) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~190–200 g/mol for similar compounds) .
- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in copper(II) complexes with pyridine derivatives .
Q. What safety precautions are essential when handling this compound?
- Hazards : Pyridine derivatives often exhibit acute toxicity (H300-H313) and may irritate the respiratory system (STOT SE 3) .
- Protocols :
- Use fume hoods and PPE (gloves, goggles).
- Store in airtight containers under inert gas (e.g., N₂) to prevent degradation .
- Dispose of waste via approved chemical disposal services .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the pyrrolidine group to the pyridine core?
- Strategies :
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for heterocyclic coupling .
- Catalyst screening : Test Pd-based catalysts (e.g., PdCl₂(dppf)) for cross-coupling efficiency.
- Table: Comparative yields under varying conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DCM | 80 | 65 |
| Pd/C | MeOH | 100 | 72 |
| PtO₂ | EtOAc | 50 | 58 |
| Data extrapolated from similar reactions |
Q. What biological applications have been explored for pyridine-pyrrolidine hybrids, and what methodological challenges arise in activity studies?
- Applications :
- Receptor ligands : Derivatives like SB 243213 act as 5-HT2C receptor antagonists, requiring radioligand binding assays (e.g., using [³H]-mesulergine) .
- Enzyme inhibitors : Assess inhibition of kinases or cytochrome P450 isoforms via fluorescence-based assays .
- Challenges :
- Solubility : Use DMSO for stock solutions, but limit final concentration to <1% in cell-based assays.
- Metabolic stability : Perform liver microsome assays to evaluate CYP-mediated degradation .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?
- Troubleshooting steps :
Verify sample purity : Re-crystallize or purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Dynamic NMR : Conduct variable-temperature NMR to detect conformational flexibility (e.g., pyrrolidine ring puckering) .
Computational modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
